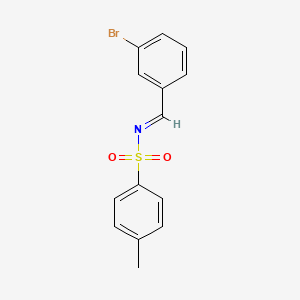
1-Isopentyl-1h-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopentyl-1h-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an isopentyl group at the first position and a carboxylic acid group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopentyl-1h-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopentyl-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.
Applications De Recherche Scientifique
1-Isopentyl-1h-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of agrochemicals, such as insecticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-isopentyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparaison Avec Des Composés Similaires
1-Phenyl-1h-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of an isopentyl group.
1-Methyl-1h-pyrazole-5-carboxylic acid: Contains a methyl group instead of an isopentyl group.
1-Ethyl-1h-pyrazole-5-carboxylic acid: Features an ethyl group in place of the isopentyl group.
Uniqueness: 1-Isopentyl-1h-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopentyl group can influence the compound’s lipophilicity, steric effects, and overall reactivity, making it a valuable scaffold for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(3-methylbutyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)4-6-11-8(9(12)13)3-5-10-11/h3,5,7H,4,6H2,1-2H3,(H,12,13) |
Clé InChI |
YHEFNLBAIYJLFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1C(=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)



![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)



![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
